ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
This compound features a cyclopenta[d]thiazole core fused to a tetrazole ring via a carboxamide linkage. Key structural elements include:
- Cyclopenta[d]thiazole: A five-membered dihydrothiazole ring fused to a cyclopentane moiety, providing rigidity and planar geometry.
- Tetrazole substituent: The 2-(p-tolyl)-2H-tetrazole-5-carboxamido group introduces aromaticity and hydrogen-bonding capability. The p-tolyl (para-methylphenyl) group enhances lipophilicity.
- Ethyl ester: The 4-carboxylate ester improves solubility and serves as a synthetic handle for further derivatization.
This structure is designed to balance metabolic stability (tetrazole as a carboxylic acid bioisostere) and target-binding interactions (amide and aromatic groups) .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)tetrazole-5-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-3-27-17(26)12-8-9-13-14(12)19-18(28-13)20-16(25)15-21-23-24(22-15)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJJPSRWTWRQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and tetrazole rings have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions.
Biochemical Pathways
Thiazole and tetrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes. This suggests that the compound may have good bioavailability.
Biological Activity
Ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, with the CAS number 1396878-19-5, is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 398.4 g/mol. The structure features a tetrazole ring, which is known for its electron-deficient nature and ability to participate in hydrogen bonding, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1396878-19-5 |
| Molecular Formula | C₁₈H₁₈N₆O₃S |
| Molecular Weight | 398.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Properties
Research indicates that derivatives of tetrazole, including the compound of interest, exhibit significant antimicrobial activity. In a study examining tetrazole-thiazole hybrids, it was found that certain derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli .
The mechanism by which these compounds exert their antibacterial effects may involve the disruption of bacterial cell wall synthesis or inhibition of critical enzymes within bacterial cells. The electron-rich character of the sulfur and nitrogen atoms in the thiazole and tetrazole rings enhances their ability to penetrate bacterial membranes .
Case Studies
-
Study on Antibacterial Activity :
- A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the agar-well diffusion method. The results indicated that several compounds exhibited significant inhibition zones against common bacterial strains, suggesting their potential as lead compounds for antibiotic development .
-
Molecular Docking Studies :
- Molecular docking studies have shown that this compound binds effectively to target proteins involved in bacterial metabolism. This binding potentially blocks essential biochemical pathways, leading to bacterial death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
*Estimated based on molecular formulas.
Key Observations:
- Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound offers superior metabolic stability compared to carboxylic acid derivatives, as tetrazoles resist enzymatic hydrolysis .
- Substituent Flexibility : The ethyl ester in the target compound allows for hydrolysis to a carboxylic acid, enabling prodrug strategies. In contrast, ’s piperazine-linked derivative introduces a basic center, enhancing aqueous solubility .
- Aromatic vs. Aliphatic Groups : The p-tolyl group in the target compound increases lipophilicity compared to the benzo[d][1,3]dioxole in , which may improve membrane permeability but reduce solubility .
Hydrogen Bonding and Crystallography
- The tetrazole and amide groups in the target compound can form bidirectional hydrogen bonds (N–H···N and C=O···H–N), akin to patterns described in . Such interactions may stabilize crystal packing or target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
